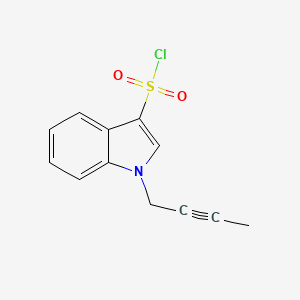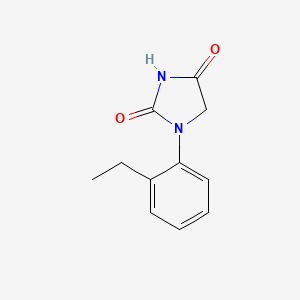
1-(2-Ethylphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant pharmacological properties, including anticonvulsant, antibacterial, and anti-inflammatory activities . The structure of this compound consists of a five-membered ring with two nitrogen atoms and two carbonyl groups, along with a 2-ethylphenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, yielding the desired product in good yields (70-74%).
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes, including amidation and condensation reactions. These processes are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which exhibit diverse pharmacological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Anticonvulsant Activity: The compound binds to voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability.
Antibacterial Activity: It interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
1-(2-Ethylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: A parent compound with similar pharmacological properties.
Thiazolidine-2,4-dione: A related compound with additional sulfur atoms, exhibiting different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-5-3-4-6-9(8)13-7-10(14)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,14,15) |
Clé InChI |
UCBUHMWTUBSMMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


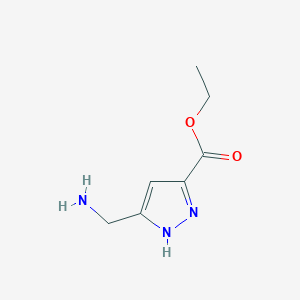
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
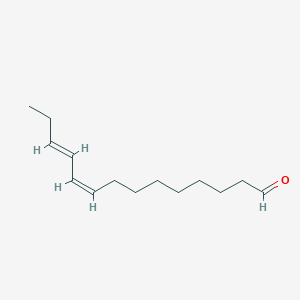
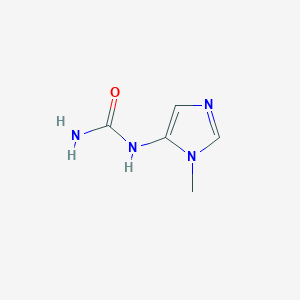
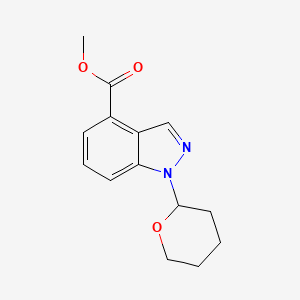
![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
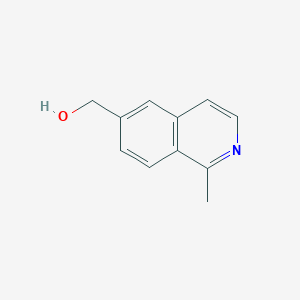
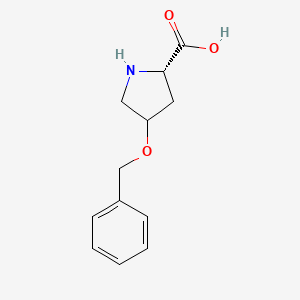
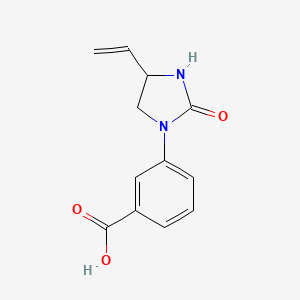
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

